molecular formula C19H15FN2O2S B2531265 2-(2-(4-Fluorophenyl)acetamido)-5-phenylthiophene-3-carboxamide CAS No. 383380-11-8

2-(2-(4-Fluorophenyl)acetamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2531265
CAS No.: 383380-11-8
M. Wt: 354.4
InChI Key: QYQYADMUOXHOCL-UHFFFAOYSA-N
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Description

2-(2-(4-Fluorophenyl)acetamido)-5-phenylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4-Fluorophenyl)acetamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 4-fluoroaniline with 2-bromoacetyl bromide to form 2-(4-fluorophenyl)acetamide. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 5-phenylthiophene-3-boronic acid under palladium catalysis to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(2-(4-Fluorophenyl)acetamido)-5-phenylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Friedel-Crafts acylation or halogenation reactions using aluminum chloride (AlCl3) or bromine (Br2).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or acylated derivatives.

Scientific Research Applications

2-(2-(4-Fluorophenyl)acetamido)-5-phenylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-(4-Fluorophenyl)acetamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

  • 2-(2-(4-Chlorophenyl)acetamido)-5-phenylthiophene-3-carboxamide
  • 2-(2-(4-Methylphenyl)acetamido)-5-phenylthiophene-3-carboxamide
  • 2-(2-(4-Bromophenyl)acetamido)-5-phenylthiophene-3-carboxamide

Uniqueness: 2-(2-(4-Fluorophenyl)acetamido)-5-phenylthiophene-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)acetyl]amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2S/c20-14-8-6-12(7-9-14)10-17(23)22-19-15(18(21)24)11-16(25-19)13-4-2-1-3-5-13/h1-9,11H,10H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQYADMUOXHOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CC3=CC=C(C=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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